2-Piperazinecarboxaldehyde

Catalog No.
S1902320
CAS No.
773866-77-6
M.F
C5H10N2O
M. Wt
114.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Piperazinecarboxaldehyde

CAS Number

773866-77-6

Product Name

2-Piperazinecarboxaldehyde

IUPAC Name

piperazine-2-carbaldehyde

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

InChI

InChI=1S/C5H10N2O/c8-4-5-3-6-1-2-7-5/h4-7H,1-3H2

InChI Key

GJPBJDRVNHKBOO-UHFFFAOYSA-N

SMILES

C1CNC(CN1)C=O

Canonical SMILES

C1CNC(CN1)C=O

Potential as a Pharmaceutical Building Block

The presence of the piperazine ring and the formyl group makes 2-piperazinecarboxaldehyde a valuable scaffold for the synthesis of more complex molecules with potential pharmaceutical applications. By introducing various functional groups on the piperazine ring or modifying the formyl group, researchers can create novel compounds with diverse biological activities. Studies have explored the potential of 2-piperazinecarboxaldehyde derivatives as antidepressants [], anticonvulsants [], and antimicrobial agents [].

Application in Material Science

2-Piperazinecarboxaldehyde can be utilized as a building block for the synthesis of functional polymers []. By incorporating this molecule into polymer chains, researchers can design materials with specific properties such as conductivity, reactivity, and self-assembly behavior. These polymers hold promise for applications in organic electronics [] and drug delivery systems [].

2-Piperazinecarboxaldehyde, also known as 1-piperazinecarbaldehyde, is an organic compound characterized by a six-membered ring structure containing two nitrogen atoms. Its molecular formula is C5H10N2OC_5H_{10}N_2O and it has a molecular weight of approximately 114.15 g/mol. This compound features an aldehyde functional group attached to the piperazine ring, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Acylation: The amine groups in the piperazine structure can react with acyl halides or acid anhydrides, leading to the formation of amides. This reaction is useful for modifying the piperazine ring to introduce new functionalities .
  • Alkylation: The compound can be alkylated through reactions with alkyl halides, resulting in substitutions on the nitrogen atoms. This process allows for the introduction of various alkyl chains into the molecule .
  • N-Oxidation: 2-Piperazinecarboxaldehyde can undergo N-oxidation, typically involving oxidizing agents such as hydrogen peroxide, leading to the formation of N-oxides .
  • Coordination Chemistry: The nitrogen atoms in 2-piperazinecarboxaldehyde can coordinate with metal ions, forming stable complexes that may have unique properties and reactivity .

Research indicates that 2-piperazinecarboxaldehyde exhibits various biological activities. It has been studied for its potential as an anthelmintic agent, showing effectiveness against parasitic infections. Additionally, derivatives of piperazine compounds often demonstrate antidepressant and antipsychotic properties, suggesting that 2-piperazinecarboxaldehyde may have similar therapeutic potential .

The synthesis of 2-piperazinecarboxaldehyde can be achieved through several methods:

  • From Piperazine: One common method involves the oxidation of piperazine using oxidizing agents such as dichromate or permanganate in acidic conditions, resulting in the formation of 2-piperazinecarboxaldehyde .
  • Formylation Reaction: Another approach includes formylating piperazine using formic acid or other formylating agents under controlled conditions to yield the aldehyde .
  • Alternative Synthetic Routes: Researchers have explored various synthetic routes involving different reagents and conditions to optimize yield and purity .

2-Piperazinecarboxaldehyde has several notable applications:

  • Pharmaceuticals: It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting central nervous system disorders.
  • Material Science: The compound is utilized in developing polymeric materials and resins due to its reactive aldehyde group.
  • Chemical Intermediates: It acts as an intermediate in synthesizing other complex organic molecules used in agrochemicals and specialty chemicals .

Studies on the interactions of 2-piperazinecarboxaldehyde with other compounds reveal its potential role as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and material science. Furthermore, interaction studies indicate that it can influence biological pathways when used as a pharmaceutical agent, potentially affecting neurotransmitter systems due to its structural similarity to other bioactive compounds .

Several compounds share structural similarities with 2-piperazinecarboxaldehyde, including:

Compound NameStructure FeaturesUnique Aspects
PiperazineSix-membered ring with two nitrogen atomsFound naturally; used as an anthelminthic agent
1-PiperidinecarboxaldehydeFive-membered ring with one nitrogen atomMore basic than piperazines; less sterically hindered
MorpholineSix-membered ring with one nitrogen atomMore flexible; used in industrial applications
4-MethylpiperazineMethyl substitution on piperazineEnhanced lipophilicity; potential CNS activity

Each of these compounds exhibits unique properties and reactivities due to variations in their structures. For instance, while piperidine is more basic than piperazine, 2-piperazinecarboxaldehyde's aldehyde group allows for diverse chemical transformations not possible with simpler cyclic amines.

While specific historical records for 2-piperazinecarboxaldehyde are limited, its synthesis aligns with established methodologies for formylated piperazines. Early piperazine derivatives were developed in the mid-20th century, driven by their pharmacological potential. The formylation of piperazine typically involves reactions with formylating agents such as formic acid, formyl chloride, or reductive formylation using hydrogen cyanide and hydrogen peroxide. Notably, analogous compounds like 1-piperazinecarboxaldehyde (CAS 7755-92-2) have been synthesized via oxidation or direct formylation of piperazine, suggesting similar routes for the 2-isomer.

Importance in Heterocyclic Chemistry

Piperazine derivatives are central to heterocyclic chemistry due to their:

  • Versatile reactivity: The formyl group enables Schiff base formation, alkylation, and condensation reactions.
  • Structural flexibility: Piperazine’s chair conformation allows for diverse supramolecular architectures, as seen in macrocycles and coordination complexes.
  • Pharmacophoric properties: The nitrogen atoms provide hydrogen-bonding sites, enhancing solubility and bioavailability.

Overview of Piperazine Derivatives

Piperazine derivatives span a wide range of applications:

Derivative TypeKey FeaturesApplications
Alkyl/aryl-substitutedEnhanced lipophilicity for drug targetingAntipsychotics (e.g., ziprasidone)
Macrocycle complexesPreorganized coordination sitesMetal chelators, catalysis
PolymersResponsive materials for CO2 captureAdsorbents, drug delivery

Current Research Trends

Recent studies focus on:

  • Pharmaceutical development: Designing sigma receptor ligands and antimicrobial agents using piperazine scaffolds.
  • Materials science: Functionalizing biopolymers with piperazine-2-carboxylic acid derivatives for CO2 adsorption.
  • Coordination chemistry: Synthesizing macrocycles with transition metals (e.g., Mn(II)) for catalytic applications.

International Union of Pure and Applied Chemistry Nomenclature

The preferred International Union of Pure and Applied Chemistry name for this compound is piperazine-2-carbaldehyde [1]. This systematic nomenclature follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the piperazine ring system serves as the parent structure with the carbaldehyde functional group positioned at the 2-carbon [1]. The nomenclature indicates a six-membered saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with an aldehyde functional group (-CHO) attached to the carbon at position 2 of the ring system [1].

The structural designation reflects the compound's classification within the broader family of piperazine derivatives, which are characterized by their six-membered ring structure containing two nitrogen atoms in a 1,4-diazacyclohexane arrangement [2]. The systematic naming convention ensures unambiguous identification of the specific substitution pattern and functional group placement within the molecular framework.

Common Names and Synonyms

2-Piperazinecarboxaldehyde is recognized by several alternative names in chemical databases and literature. The most frequently encountered synonyms include:

2-PIPERAZINECARBOXALDEHYDE serves as the primary name in many chemical databases and represents the compound's most common designation in scientific literature [1]. This name directly indicates the position of the carbaldehyde group on the piperazine ring system.

piperazine-2-carbaldehyde represents the International Union of Pure and Applied Chemistry systematic name and is widely used in chemical databases and research publications [1]. This nomenclature follows the standardized format for naming substituted heterocyclic compounds.

Additional database-specific identifiers include SCHEMBL294999 in chemical building blocks databases [1] and various other alphanumeric codes used for compound tracking and identification in specialized chemical information systems.

Structural Representation

The molecular structure of 2-piperazinecarboxaldehyde can be represented through multiple standardized chemical notation systems:

Simplified Molecular Input Line Entry System representation: C1CNC(CN1)C=O [1]. This notation describes the cyclic structure with the aldehyde functional group attached to one of the ring carbons.

International Chemical Identifier: InChI=1S/C5H10N2O/c8-4-5-3-6-1-2-7-5/h4-7H,1-3H2 [1]. This representation provides detailed connectivity information and hydrogen distribution within the molecular structure.

International Chemical Identifier Key: GJPBJDRVNHKBOO-UHFFFAOYSA-N [1]. This compressed hash-based identifier serves as a unique molecular fingerprint for database searches and chemical informatics applications.

The molecular formula C₅H₁₀N₂O indicates the presence of five carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom [1]. The compound exhibits a molecular weight of 114.15 grams per mole [1], placing it within the range of small organic molecules commonly used as synthetic intermediates.

Registry Numbers and Identifiers

Chemical Abstracts Service Number

The Chemical Abstracts Service Registry Number for 2-piperazinecarboxaldehyde is 773866-77-6 [1] [3]. This unique numerical identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, and serves as the primary registry number for this compound in chemical databases worldwide. The Chemical Abstracts Service registry system provides unambiguous identification of chemical substances and is widely recognized as the authoritative source for chemical identification numbers.

PubChem Compound Identification Number

The PubChem Compound Identification Number for 2-piperazinecarboxaldehyde is 17915568 [1]. This identifier is assigned by the National Center for Biotechnology Information's PubChem database, which serves as a comprehensive repository of chemical information. The compound entry was created on December 4, 2007, and was most recently modified on June 7, 2025 [1], reflecting ongoing updates to the chemical database.

Other Database Identifiers

EPA DSSTox Substance Identifier: DTXSID10591595 [1] [4]. This identifier is assigned by the United States Environmental Protection Agency's Distributed Structure-Searchable Toxicity database, which links chemical structures to toxicity data and provides information for computational toxicology applications.

Wikidata Entity Identifier: Q82485390 [1]. This identifier links the compound to structured data within the Wikidata knowledge base, enabling integration with various information systems and facilitating cross-reference capabilities.

The compound is also referenced in various specialized chemical databases through additional identifiers, though some database-specific numbers may vary depending on the particular information system and its indexing methodology. The multiple identifier system ensures comprehensive tracking and cross-referencing capabilities across different chemical information platforms and research databases.

2-Piperazinecarboxaldehyde is an organic compound with the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol [1] [2]. The compound is assigned the CAS Registry Number 773866-77-6, which serves as its unique chemical identifier [1] [2]. The molecular formula indicates the presence of five carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom, forming a heterocyclic structure with an aldehyde functional group.

PropertyValue
Molecular FormulaC₅H₁₀N₂O
Molecular Weight (g/mol)114.15
CAS Registry Number773866-77-6
SMILESO=CC1NCCNC1

Chemical Structure

2D Structure

The two-dimensional structure of 2-Piperazinecarboxaldehyde consists of a six-membered piperazine ring with nitrogen atoms at positions 1 and 4, and an aldehyde group (-CHO) attached to the carbon at position 2 [2] [3]. The SMILES notation O=CC1NCCNC1 provides a linear representation of the molecular connectivity [2] [3]. The structure can be described as a piperazine ring where one of the carbon atoms adjacent to a nitrogen atom bears an aldehyde substituent.

The basic piperazine ring structure (C₄H₁₀N₂) has two nitrogen atoms positioned opposite each other in the six-membered saturated ring [4]. In 2-piperazinecarboxaldehyde, the aldehyde functional group is attached to the carbon at position 2 of the ring, creating an asymmetric molecule with distinct chemical properties compared to the unsubstituted piperazine.

3D Conformations

Piperazine rings can adopt multiple conformations, including chair, half-chair, twist-boat, and boat forms [5] [6]. The chair conformation is thermodynamically favored and represents the most stable arrangement [5] [4] [7]. In crystallographic studies of piperazine-containing compounds, the chair conformation is consistently observed as the predominant form [5] [7].

The piperazine ring in 2-piperazinecarboxaldehyde preferentially adopts the chair conformation, which minimizes steric strain and optimizes the geometry around the nitrogen atoms [5] [7]. This conformation allows for optimal orbital overlap and reduces angle strain within the six-membered ring. The presence of the aldehyde substituent at position 2 may introduce some conformational flexibility, but the chair form remains energetically preferred [6].

ConformationRelative StabilityDescriptionOccurrence in 2-Piperazinecarboxaldehyde
ChairMost stableThermodynamically favoredPredominant
Half-chairLeast stableHigh energy transition stateRare
Twist-boatIntermediateModerately stableMinor
BoatIntermediateHigher energy than chairMinor

Functional Groups

Aldehyde Group

The aldehyde functional group (-CHO) is the defining characteristic that distinguishes 2-piperazinecarboxaldehyde from the parent piperazine compound [8] [9]. The aldehyde group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to hydrogen [8] [10]. This functional group is located at position 2 of the piperazine ring, creating a primary aldehyde attached to a saturated heterocyclic system.

The aldehyde carbon exhibits sp² hybridization, resulting in a planar geometry around the carbonyl group [8]. The electron-withdrawing nature of the carbonyl group influences the electronic properties of the adjacent piperazine ring, potentially affecting the basicity of the nitrogen atoms and the overall reactivity of the molecule [9] [10].

Piperazine Ring

The piperazine ring forms the core structural framework of 2-piperazinecarboxaldehyde [4] [11]. This six-membered saturated heterocycle contains two nitrogen atoms at positions 1 and 4, creating a diamine structure [4]. The piperazine ring contributes significantly to the compound's chemical properties through its basic nitrogen centers and conformational characteristics.

The nitrogen atoms in the piperazine ring can function as both hydrogen bond donors (through N-H bonds) and acceptors (through lone pairs) [4] [12]. The ring adopts a chair conformation where the nitrogen lone pairs typically occupy equatorial positions to minimize steric interactions [4] [7]. This arrangement optimizes the stability of the ring system and influences the compound's reactivity patterns.

Functional GroupLocationCharacteristic
Aldehyde Group (-CHO)Position 2 of piperazine ringCarbonyl carbon bonded to hydrogen
Primary Amine (-NH)Positions 1 and 4 of ringUnsubstituted nitrogen
Secondary Amine (-NH-)Ring nitrogen atomsRing nitrogen with hydrogen
Piperazine RingSix-membered saturated ringChair conformation preferred

Stereochemistry

2-Piperazinecarboxaldehyde contains one stereogenic center at the carbon bearing the aldehyde group (position 2) [5]. This asymmetric carbon creates the potential for enantiomerism, resulting in two possible stereoisomers: (R)-2-piperazinecarboxaldehyde and (S)-2-piperazinecarboxaldehyde. The stereochemistry around this center is determined by the relative priorities of the aldehyde group, the piperazine ring carbons, and the hydrogen atom according to Cahn-Ingold-Prelog rules.

The chair conformation of the piperazine ring provides a rigid framework that influences the spatial arrangement of substituents [7]. The aldehyde group can occupy either an axial or equatorial position relative to the ring, with the equatorial position generally being more favorable due to reduced steric interactions [6] [7]. Conformational analysis indicates that the molecule exhibits dynamic behavior in solution, with interconversion between different conformers occurring at rates dependent on temperature and solvent conditions [6].

Spectroscopic Characteristics

IR Spectroscopy

Infrared spectroscopy provides characteristic absorption bands that allow for the identification of functional groups in 2-piperazinecarboxaldehyde [8] [9] [13]. The aldehyde functional group exhibits two distinctive sets of absorptions: the C=O stretch and the C-H stretches [8] [10] [14].

The aldehyde carbonyl group shows a strong absorption in the range of 1730-1735 cm⁻¹, characteristic of saturated aldehydes [8] [10] [13]. This frequency is typical for aldehydes where the carbonyl group is not conjugated with aromatic rings or multiple bonds [9] [14]. The aldehyde C-H stretches appear as two bands: a lower frequency absorption at 2700-2760 cm⁻¹ and a higher frequency absorption at 2800-2860 cm⁻¹ [8] [10] [14].

The piperazine ring contributes additional characteristic absorptions through its N-H and C-N bonds [12] [15]. Primary amine N-H stretches typically appear in the range of 3350-3500 cm⁻¹, while secondary amine N-H stretches are observed at 3250-3350 cm⁻¹ [12] [15] [16]. The C-N stretching vibrations of the piperazine ring appear in the region of 1250-1000 cm⁻¹ [13] [17].

Functional GroupFrequency Range (cm⁻¹)IntensityNotes
Aldehyde C=O stretch1730-1735StrongCharacteristic of saturated aldehydes
Aldehyde C-H stretch (lower frequency)2700-2760ModerateLower frequency aldehyde C-H
Aldehyde C-H stretch (higher frequency)2800-2860ModerateHigher frequency aldehyde C-H
N-H stretch (primary amine)3350-3500Medium to StrongNH₂ group in piperazine
N-H stretch (secondary amine)3250-3350Medium to StrongNH group in piperazine ring
C-N stretch1250-1000Medium to StrongPiperazine ring C-N bonds

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-piperazinecarboxaldehyde through both ¹H NMR and ¹³C NMR techniques [18] [19]. The aldehyde proton exhibits characteristic chemical shifts that are highly diagnostic for this functional group [18] [20].

In ¹H NMR spectroscopy, the aldehyde proton (-CHO) appears as a singlet in the highly deshielded region at 9.7-10.0 ppm [18] [20] [19]. This downfield chemical shift results from the strong electron-withdrawing effect of the carbonyl oxygen [18]. The piperazine ring protons appear as complex multiplets in the range of 2.4-3.8 ppm for the methylene protons (CH₂) adjacent to nitrogen [21] [19]. The proton on the carbon bearing the aldehyde group (position 2) appears at 3.5-4.5 ppm due to the deshielding effect of both the nitrogen atom and the aldehyde group [21].

NH protons in piperazine derivatives typically appear as broad signals in the range of 1.5-3.5 ppm [12] [19]. These signals often show exchange behavior with deuterated solvents, confirming their identity as exchangeable protons [19].

Proton Type¹H NMR Chemical Shift (δ ppm)MultiplicityIntegrationNotes
Aldehyde proton (-CHO)9.7-10.0Singlet1HHighly deshielded
Piperazine CH₂ (α to N)2.4-3.8Complex multiplet6HRing methylene protons
Piperazine CH (position 2)3.5-4.5Complex multiplet1HProton on carbon bearing aldehyde
NH protons1.5-3.5 (broad)Broad singlet2HExchange with D₂O

¹³C NMR spectroscopy provides information about the carbon framework of the molecule [19] [22] [23]. The aldehyde carbon appears in the highly deshielded region at 190-210 ppm, characteristic of carbonyl carbons in aldehydes [22] [23]. The carbon bearing the aldehyde group (C-2) appears at 55-65 ppm due to its attachment to nitrogen and the aldehyde group [19]. The remaining piperazine ring carbons typically appear in the range of 40-50 ppm, characteristic of saturated carbons adjacent to nitrogen [19] [22].

Carbon Type¹³C NMR Chemical Shift (δ ppm)Notes
Aldehyde carbon (C=O)190-210Carbonyl carbon, highly deshielded
Carbon bearing aldehyde (C-2)55-65Carbon α to nitrogen and bearing aldehyde
Piperazine ring carbons (C-3, C-5, C-6)40-50Saturated carbons in piperazine ring

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of 2-piperazinecarboxaldehyde [24] [25]. The molecular ion peak [M]⁺ appears at m/z 114, corresponding to the molecular weight of the compound [2] [26]. The intensity of the molecular ion peak is typically low to moderate, as organic compounds often undergo fragmentation during ionization [24] [25].

Common fragmentation patterns include the loss of the aldehyde group (CHO, 29 mass units) to give a fragment at m/z 85 [M-29]⁺ [24]. The piperazine ring can form a stable fragment ion [C₄H₁₀N₂]⁺- at m/z 86, which often represents a significant peak in the mass spectrum [24] [26]. Additional fragmentation may occur through cleavage of C-N bonds and rearrangement processes typical of nitrogen-containing heterocycles [24] [25].

Fragmentm/z ValueRelative IntensityDescription
Molecular ion [M]⁺114Low to ModerateComplete molecule
Loss of CHO [M-29]⁺85ModerateLoss of aldehyde group
Piperazine fragment [C₄H₁₀N₂]⁺-86HighPiperazine ring fragment
Base peak variationsVariableHighMost abundant fragment

XLogP3

-1.3

Dates

Last modified: 02-18-2024

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